molecular formula C19H15F5N2O3 B2598101 1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide CAS No. 1334371-09-3

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide

Cat. No. B2598101
CAS RN: 1334371-09-3
M. Wt: 414.332
InChI Key: VHPCEJOUPVQDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a synthetic compound that has attracted considerable attention in scientific research. It is a member of the azetidine family of compounds that have potential applications in various fields, including medicinal chemistry, material science, and catalysis.

Scientific Research Applications

Chemical Synthesis and Characterization

1-(3,4-difluorobenzoyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide serves as a precursor in the synthesis of complex organic compounds. The process involves coupling reactions with various substituted fluorobenzoic acids, utilizing protocols like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for compound characterization. These methodologies enable the exploration of cytotoxic effects against specific cancer cell lines, underlining the compound's potential in medicinal chemistry applications (Kelly et al., 2007).

Antimicrobial and Anti-Inflammatory Properties

Research has demonstrated the capability of derivatives synthesized from this compound to act as potent antimicrobial and anti-inflammatory agents. These derivatives have shown promising results in inhibiting COX-1/COX-2 enzymes and exhibit significant analgesic and anti-inflammatory activities, which could be beneficial in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Applications

The compound's derivatives, particularly those with azetidine moieties, have been explored for their antibacterial properties. Structural modifications and the introduction of specific functional groups have shown to impact the antibacterial activity significantly, indicating the compound's utility in developing new antibacterial agents (Frigola et al., 1995).

Development of Heterocyclic Compounds

The application extends to the microwave-assisted synthesis of heterocycles incorporating the trifluoromethyl moiety, demonstrating the compound's versatility in generating diverse heterocyclic frameworks. This approach opens up avenues for the development of novel materials and pharmaceuticals with enhanced properties (Shaaban, 2008).

Crystal Structure Analysis

Investigations into the crystal structures of diflunisal carboxamides, derived from the compound, have provided insights into the molecular interactions and stabilization mechanisms within these complexes. Such studies are crucial for understanding the physicochemical properties of pharmaceuticals and designing drugs with optimized efficacy (Zhong et al., 2010).

properties

IUPAC Name

1-(3,4-difluorobenzoyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F5N2O3/c20-15-6-3-12(7-16(15)21)18(28)26-9-13(10-26)17(27)25-8-11-1-4-14(5-2-11)29-19(22,23)24/h1-7,13H,8-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPCEJOUPVQDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.